5-Methylsulfanyl-3-trifluoromethyl-isothiazole-4-carboxylic acid ethyl ester
Overview
Description
5-Methylsulfanyl-3-trifluoromethyl-isothiazole-4-carboxylic acid ethyl ester is a chemical compound with the molecular formula C8H8F3NO2S2 and a molecular weight of 271.28 g/mol This compound is characterized by the presence of a trifluoromethyl group, an isothiazole ring, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylsulfanyl-3-trifluoromethyl-isothiazole-4-carboxylic acid ethyl ester typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-methylsulfanyl-3-trifluoromethyl-isothiazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and automated systems are often employed to handle the reactions and purifications.
Chemical Reactions Analysis
Types of Reactions
5-Methylsulfanyl-3-trifluoromethyl-isothiazole-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Methylsulfanyl-3-trifluoromethyl-isothiazole-4-carboxylic acid ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-Methylsulfanyl-3-trifluoromethyl-isothiazole-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The isothiazole ring can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and derivative being studied .
Comparison with Similar Compounds
Similar Compounds
5-Methylsulfanyl-3-trifluoromethyl-isothiazole-4-carboxylic acid: Lacks the ethyl ester group.
3-Trifluoromethyl-isothiazole-4-carboxylic acid ethyl ester: Lacks the methylsulfanyl group.
5-Methylsulfanyl-isothiazole-4-carboxylic acid ethyl ester: Lacks the trifluoromethyl group.
Uniqueness
5-Methylsulfanyl-3-trifluoromethyl-isothiazole-4-carboxylic acid ethyl ester is unique due to the combination of its functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
ethyl 5-methylsulfanyl-3-(trifluoromethyl)-1,2-thiazole-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO2S2/c1-3-14-6(13)4-5(8(9,10)11)12-16-7(4)15-2/h3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCDNYBOKFFCHAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SN=C1C(F)(F)F)SC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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